Cas no 2092664-06-5 (4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine)

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a reactive chloro substituent at the 4-position and an isobutenyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloro group enables nucleophilic substitution reactions, while the isobutenyl moiety offers opportunities for further functionalization via addition or polymerization. Its stable yet reactive structure makes it suitable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Proper storage and handling are recommended to maintain its reactivity and purity.
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine structure
2092664-06-5 structure
Product name:4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
CAS No:2092664-06-5
MF:C8H9ClN2
MW:168.623460531235
CID:5722225
PubChem ID:121205643

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • F1967-3858
    • 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
    • 4-chloro-6-(2-methylprop-1-enyl)pyrimidine
    • 2092664-06-5
    • AKOS026714573
    • 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
    • Inchi: 1S/C8H9ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h3-5H,1-2H3
    • InChI Key: FDOLROMGAFCDPG-UHFFFAOYSA-N
    • SMILES: ClC1=CC(/C=C(\C)/C)=NC=N1

Computed Properties

  • Exact Mass: 168.0454260g/mol
  • Monoisotopic Mass: 168.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 25.8Ų

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C252156-500mg
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5
500mg
$ 435.00 2022-04-01
Life Chemicals
F1967-3858-5g
4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F1967-3858-0.25g
4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-3858-2.5g
4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5 95%+
2.5g
$932.0 2023-09-06
TRC
C252156-100mg
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5
100mg
$ 115.00 2022-04-01
TRC
C252156-1g
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5
1g
$ 660.00 2022-04-01
Life Chemicals
F1967-3858-1g
4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-3858-0.5g
4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-3858-10g
4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
2092664-06-5 95%+
10g
$1957.0 2023-09-06

Additional information on 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine: A Comprehensive Overview

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine, identified by the CAS number 2092664-06-5, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 4 and a (2-methylprop-1-en-1-yl) group at position 6 imparts unique chemical properties and functional versatility to this molecule.

The synthesis of 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine involves a multi-step process that typically begins with the preparation of a suitable pyrimidine precursor. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the pyrimidine ring system.

The physical and chemical properties of 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine are critical for its application in various industries. Its melting point, boiling point, and solubility characteristics have been extensively studied to optimize its use in pharmaceutical formulations and material science applications. Notably, the compound exhibits moderate solubility in organic solvents, making it suitable for dissolving in lipid-rich environments, which is advantageous for drug delivery systems.

In terms of biological activity, 4-Chloro-6-(2-methylprop-1-en-1-y)pyrimidine has shown potential as a lead compound in drug discovery programs targeting specific enzymes and receptors. Recent studies have highlighted its ability to inhibit certain kinases involved in cancer cell proliferation, suggesting its role as a candidate for anti-cancer therapies. Additionally, its structural flexibility allows for further modification to enhance bioavailability and reduce off-target effects.

The application of 4-Chloro-6-(2-methylprop-1-en-1-y)pyrimidine extends beyond pharmacology into materials science, where it serves as a building block for constructing advanced materials with tailored electronic properties. Researchers have explored its use in creating organic semiconductors for applications in flexible electronics and optoelectronic devices.

The latest research on this compound has focused on its photochemical properties, revealing interesting insights into its excited-state dynamics. These studies are paving the way for its application in light-emitting diodes (LEDs) and solar energy harvesting technologies. Furthermore, computational chemistry techniques have been employed to predict its reactivity under various conditions, providing valuable data for experimental validation.

In conclusion, 4-Chloro-6-(2-methylprop strong>-< strong >1-en strong > -< strong >1-y strong > )< strong >pyrimidine strong > is a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with ongoing research into its properties and functionalities, ensures that it remains a focal point in both academic and industrial settings.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd